molecular formula C12H21BN2O2 B13704512 1-Ethyl-4-methylpyrazole-3-boronic Acid Pinacol Ester

1-Ethyl-4-methylpyrazole-3-boronic Acid Pinacol Ester

Cat. No.: B13704512
M. Wt: 236.12 g/mol
InChI Key: MTKQINGTQHZWDA-UHFFFAOYSA-N
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Description

1-Ethyl-4-methylpyrazole-3-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-methylpyrazole-3-boronic acid pinacol ester typically involves the borylation of 1-ethyl-4-methylpyrazole. This process can be achieved through the Miyaura borylation reaction, where bis(pinacolato)diboron reacts with the pyrazole derivative in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild, and the product is stable towards air and moisture.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The scalability of the Miyaura borylation reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-methylpyrazole-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Aryl and Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Hydrocarbons: Formed through protodeboronation.

Scientific Research Applications

1-Ethyl-4-methylpyrazole-3-boronic acid pinacol ester is extensively used in scientific research due to its versatility:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-methylpyrazole-3-boronic acid pinacol ester is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other boronic esters. Its ethyl group enhances its solubility and reactivity in certain reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C12H21BN2O2

Molecular Weight

236.12 g/mol

IUPAC Name

1-ethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C12H21BN2O2/c1-7-15-8-9(2)10(14-15)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3

InChI Key

MTKQINGTQHZWDA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2C)CC

Origin of Product

United States

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